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molecular formula C10H22BrNO2 B8496684 1-[2-(2-Methoxyethoxy)ethyl]-1-methylpyrrolidin-1-ium bromide CAS No. 833446-40-5

1-[2-(2-Methoxyethoxy)ethyl]-1-methylpyrrolidin-1-ium bromide

Cat. No. B8496684
M. Wt: 268.19 g/mol
InChI Key: SMQRFFGKHFUAFC-UHFFFAOYSA-M
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Patent
US08345407B2

Procedure details

N-methylpyrrolidine (9.11 g, 0.1 mol), 1-bromo-2-(2-methoxy-ethoxy)ethane (10.0 g, 0.103 mol) and anhydrous acetone (40 cm3) was refluxed for 24 h. After evaporation under reduced pressure, the yellow solid was washed with diethylether. 1-[2-(2-methoxyethoxy)ethyl]-1-methylpyrrolidinium bromide was obtained as white solid in ca. 68% yield. δH (500.13 MHz, CDCl3) 3.98 (2H, m), 3.87 (6H, m), 3.68 (2H, m), 3.53 (2H, m), 3.40 (3H, s), 3.33 (3H, s), 2.29 (4H, m).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH3:14]>CC(C)=O>[Br-:7].[CH3:14][O:13][CH2:12][CH2:11][O:10][CH2:9][CH2:8][N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
9.11 g
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
10 g
Type
reactant
Smiles
BrCCOCCOC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation under reduced pressure
WASH
Type
WASH
Details
the yellow solid was washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
[Br-].COCCOCC[N+]1(CCCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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